Geranylgeranyltriphenylphosphonium Bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

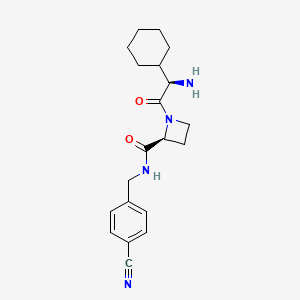

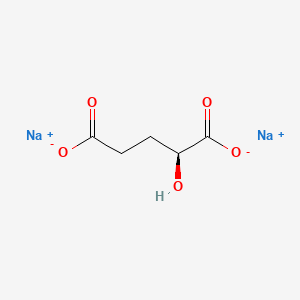

Geranylgeranyltriphenylphosphonium Bromide (CAS 57784-37-9) is a compound useful in organic synthesis . It has a molecular weight of 615.67 and a molecular formula of C38H48BrP .

Molecular Structure Analysis

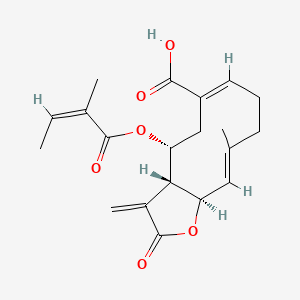

The molecular structure of this compound involves a triphenylphosphonium group attached to a geranylgeranyl group . The exact three-dimensional structure and physicochemical parameters are not specified in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s worth noting that compounds with similar structures might be involved in Grignard reactions .Physical And Chemical Properties Analysis

This compound is a pale yellow solid . It has a melting point of >123ºC and is slightly soluble in chloroform and methanol .科学的研究の応用

Inhibition of Bone Resorption and Osteoclast Activity : Several studies have indicated that compounds like Geranylgeranyltriphenylphosphonium Bromide, especially bisphosphonates containing nitrogen, play a significant role in inhibiting bone resorption. They achieve this by affecting enzymes in the mevalonate pathway, which is crucial for protein prenylation in osteoclasts. This mechanism is fundamental to their use in treating metabolic bone diseases (van Beek, Pieterman, Cohen, Löwik, & Papapoulos, 1999), (Coxon, Helfrich, van’t Hof, Sebti, Ralston, Hamilton, & Rogers, 2000).

Effects on Apoptosis and Cell Migration : Research has shown that inhibition of Geranylgeranyl Diphosphate Synthase, a key enzyme in the mevalonate pathway, induces apoptosis in various cell types. This finding is significant for the potential treatment of diseases like cancer, as it suggests a mechanism for inhibiting cell growth and metastasis (Dudakovic, Wiemer, Lamb, Vonnahme, Dietz, & Hohl, 2008).

Potential in Cancer Treatment : Several studies have explored the potential of this compound in cancer treatment. For instance, the bisphosphonate zoledronic acid has been found to induce apoptosis in breast cancer cells, and its combination with other anticancer agents like paclitaxel shows synergistic effects, enhancing the anti-tumor activity (Jagdev, Coleman, Shipman, Rostami-H, & Croucher, 2001).

Role in Osteoclastogenesis and Bone Remodeling : Compounds like this compound are crucial in osteoclast formation and function. They impact the differentiation and survival of osteoclasts, which are essential for bone remodeling. This is particularly relevant in conditions like osteoporosis and bone metastasis (Nagaoka, Kajiya, Ozeki, Ikebe, & Okabe, 2015).

Impact on Angiogenic Gene Expression : Research has also shown that this compound affects angiogenic gene expression in human cells. This has implications for understanding and potentially treating conditions like osteonecrosis (Zafar, Cullinan, Drummond, Seymour, & Coates, 2020).

将来の方向性

特性

IUPAC Name |

triphenyl-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1/b33-20+,34-22+,35-30+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHVATRDOJOHPG-CKLVJSNMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C)/C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48BrP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747852 |

Source

|

| Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57784-37-9 |

Source

|

| Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)

![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B587286.png)

![Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate](/img/structure/B587290.png)